

An In-depth Technical Guide to PD 113413 (CAS Number 103733-50-2)

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Compound of Interest

Compound Name: PD 113413

Cat. No.: B609864

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Abstract

PD 113413, with CAS number 103733-50-2, is a recognized metabolite of the potent angiotensin-converting enzyme (ACE) inhibitor, quinapril. While quinapril is a widely prescribed medication for hypertension and congestive heart failure, the specific pharmacological properties of its metabolite, **PD 113413**, are less extensively documented in publicly available literature. This technical guide synthesizes the current understanding of **PD 113413**, including its chemical identity, metabolic origin, and its role within the broader pharmacology of quinapril. The document details the established mechanism of action for ACE inhibitors, providing a framework for understanding the potential activity of **PD 113413**. A representative experimental protocol for assessing ACE inhibition is also provided to facilitate further research into this compound.

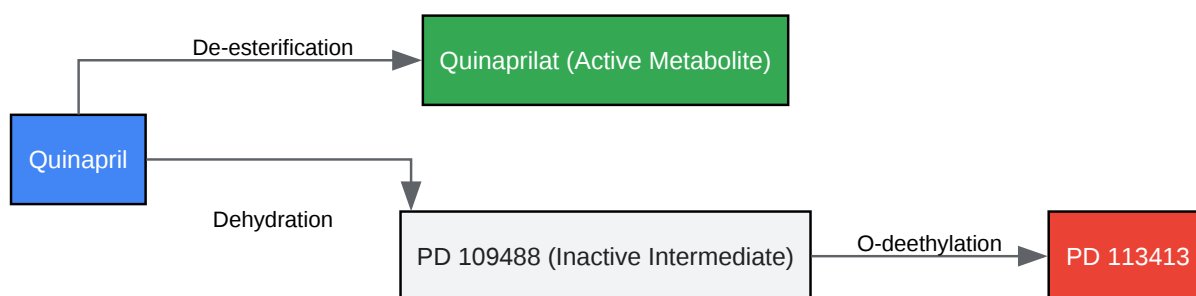
Core Properties of PD 113413

PD 113413 is chemically identified as (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid. It is a derivative of quinapril, formed through a multi-step metabolic process.

Property	Value	Source
CAS Number	103733-50-2	N/A
Molecular Formula	C23H24N2O4	N/A
Molecular Weight	392.45 g/mol	N/A
IUPAC Name	(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid	N/A
Parent Drug	Quinapril	[1]

Metabolic Pathway and Formation

PD 113413 is a metabolite of the orally administered prodrug quinapril. Following administration, quinapril is rapidly de-esterified to its primary active metabolite, quinaprilat. A secondary metabolic pathway involves the dehydration of quinapril to an inactive intermediate, PD 109488. Subsequent O-deethylation of PD 109488 leads to the formation of **PD 113413**.^[1] Urinary excretion studies have shown that **PD 113413** accounts for approximately 6% of an administered dose of quinapril.^[1]



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Metabolic conversion of quinapril to its metabolites.

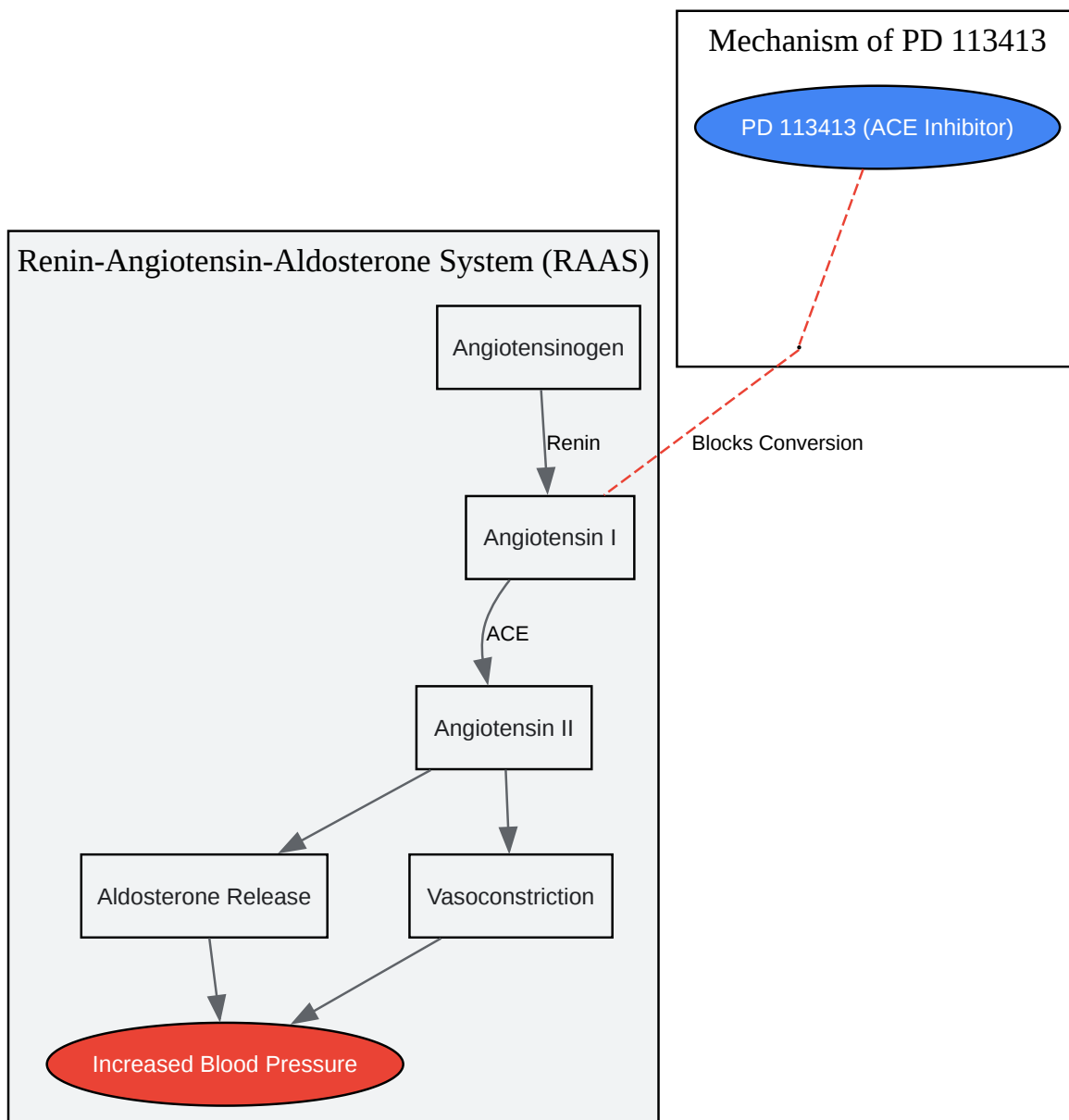
Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

As a derivative of quinapril, the primary pharmacological target of **PD 113413** is presumed to be the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Additionally, angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

ACE inhibitors, such as quinaprilat, bind to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to a reduction in plasma and tissue levels of angiotensin II, resulting in vasodilation and a decrease in aldosterone secretion. The overall effect is a lowering of blood pressure.

While some sources describe **PD 113413** as an inactive metabolite, others refer to it as a potent ACE inhibitor.^[2] This discrepancy highlights the need for further dedicated pharmacological studies to definitively characterize its activity.



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The role of ACE in the RAAS and the inhibitory action of **PD 113413**.

Quantitative Data

Specific quantitative data for the ACE inhibitory activity of **PD 113413**, such as an IC₅₀ value, is not readily available in the reviewed scientific literature. For context, the pharmacokinetic

parameters of quinapril and its primary active metabolite, quinaprilat, are presented below.

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat

Parameter	Quinapril	Quinaprilat	Source
Time to Peak Plasma Concentration (Tmax)	< 1 hour	~2.5 hours	[1]
Plasma Protein Binding	97%	97%	[1]
Elimination Half-life	-	~2.3 hours (prolonged terminal phase of 25 hours)	[1]
Route of Elimination	Primarily metabolized	Primarily renal excretion (up to 96% of an IV dose)	[1]

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a representative protocol for determining the in vitro ACE inhibitory activity of a compound, adapted from established methodologies. This protocol can be used to quantify the potency of **PD 113413** as an ACE inhibitor.

Objective: To determine the concentration of the test compound (**PD 113413**) required to inhibit 50% of ACE activity (IC50).

Materials:

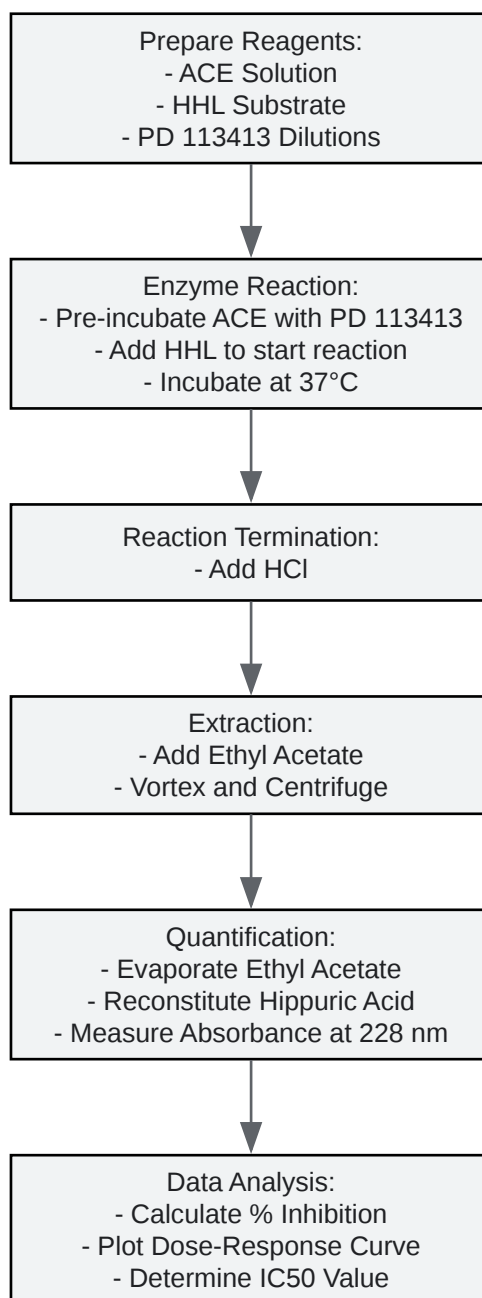
- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL) as substrate
- Test compound (**PD 113413**)

- Borate buffer (pH 8.3)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of ACE in borate buffer.
 - Prepare a stock solution of HHL in borate buffer.
 - Prepare serial dilutions of the test compound (**PD 113413**) in borate buffer.
- Enzyme Reaction:
 - In a series of microcentrifuge tubes, add a pre-determined volume of the ACE solution.
 - Add an equal volume of the different concentrations of the test compound solution to the respective tubes. A control tube should receive buffer instead of the test compound.
 - Pre-incubate the mixtures at 37°C for 10 minutes.
 - Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution to each tube.
 - Incubate the reaction mixtures at 37°C for 30-60 minutes.
- Reaction Termination and Extraction:
 - Stop the reaction by adding a defined volume of HCl.
 - Extract the hippuric acid (the product of the enzymatic reaction) by adding ethyl acetate to each tube, followed by vigorous vortexing.

- Centrifuge the tubes to separate the organic and aqueous layers.
- Quantification:
 - Carefully transfer a known volume of the upper ethyl acetate layer to a new set of tubes.
 - Evaporate the ethyl acetate to dryness.
 - Reconstitute the dried hippuric acid in a suitable buffer or deionized water.
 - Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value, which is the concentration of the test compound that produces 50% inhibition of ACE activity, from the dose-response curve.



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General workflow for an in vitro ACE inhibition assay.

Conclusion

PD 113413 is a known metabolite of the ACE inhibitor quinapril. Its formation via a secondary metabolic pathway has been established. While its primary mechanism of action is presumed to be the inhibition of the angiotensin-converting enzyme, a definitive quantitative assessment

of its potency is not widely available in the scientific literature. The provided information on its chemical properties, metabolic pathway, and the general mechanism of ACE inhibition, along with a representative experimental protocol, serves as a comprehensive resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate the pharmacological profile of **PD 113413** and its potential contribution to the overall therapeutic effects of quinapril.

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References

- 1. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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